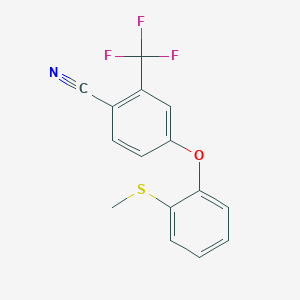
4-(2-(Methylthio)phenoxy)-2-(trifluoromethyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Androgen receptor antagonist 10 is a compound designed to inhibit the activity of androgen receptors. Androgen receptors are critical in the development and progression of prostate cancer, as they mediate the effects of androgens like testosterone and dihydrotestosterone. By blocking these receptors, androgen receptor antagonists can help manage conditions like prostate cancer by preventing the growth and proliferation of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of androgen receptor antagonist 10 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The process typically starts with the preparation of a core scaffold, followed by functionalization to introduce specific substituents that enhance the compound’s activity and selectivity. Common reagents used in these reactions include various halides, amines, and coupling agents .
Industrial Production Methods: Industrial production of androgen receptor antagonist 10 involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms are often employed to achieve efficient and reproducible production .
Chemical Reactions Analysis
Types of Reactions: Androgen receptor antagonist 10 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: Reduction reactions can be used to convert certain functional groups to more active forms.
Substitution: Substitution reactions are employed to introduce or replace specific substituents on the core scaffold
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halides for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed: The major products formed from these reactions are typically derivatives of the original compound with modified functional groups that can enhance or modulate its activity as an androgen receptor antagonist .
Scientific Research Applications
Androgen receptor antagonist 10 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure-activity relationships of androgen receptor antagonists and to develop new compounds with improved efficacy.
Biology: Employed in research to understand the role of androgen receptors in cellular processes and disease mechanisms.
Medicine: Investigated for its potential therapeutic applications in treating prostate cancer and other androgen-dependent conditions.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control and analytical testing .
Mechanism of Action
The mechanism of action of androgen receptor antagonist 10 involves binding to the ligand-binding domain of the androgen receptor, thereby preventing the receptor from interacting with its natural ligands, testosterone and dihydrotestosterone. This inhibition blocks the receptor’s ability to translocate to the nucleus and activate gene transcription, ultimately reducing the expression of genes involved in cell growth and proliferation .
Comparison with Similar Compounds
Enzalutamide: A second-generation androgen receptor antagonist with a strong binding affinity to the androgen receptor.
Apalutamide: Another second-generation antagonist known for its efficacy in treating castration-resistant prostate cancer.
Bicalutamide: A first-generation antagonist that competes with androgens for receptor binding but has a different binding profile compared to newer agents .
Uniqueness: Androgen receptor antagonist 10 is unique in its specific structural modifications that enhance its binding affinity and selectivity for the androgen receptor. These modifications can result in improved therapeutic outcomes and reduced side effects compared to other similar compounds .
Properties
Molecular Formula |
C15H10F3NOS |
|---|---|
Molecular Weight |
309.31 g/mol |
IUPAC Name |
4-(2-methylsulfanylphenoxy)-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C15H10F3NOS/c1-21-14-5-3-2-4-13(14)20-11-7-6-10(9-19)12(8-11)15(16,17)18/h2-8H,1H3 |
InChI Key |
BHGCWADCRHBUMS-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC=C1OC2=CC(=C(C=C2)C#N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(4-chlorophenyl)-5-[4-(4-chlorophenyl)-2-oxo-1H-quinolin-3-yl]-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B12385009.png)

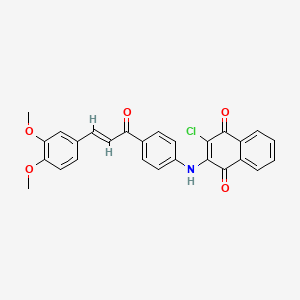
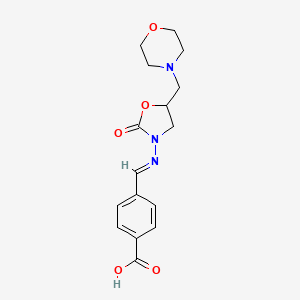
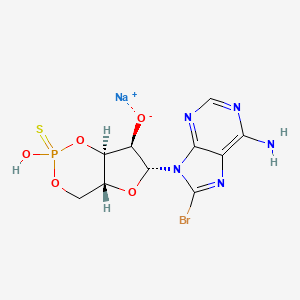
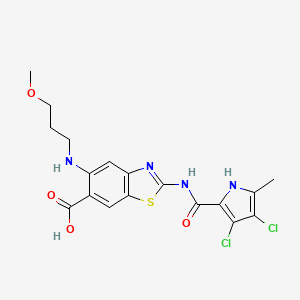
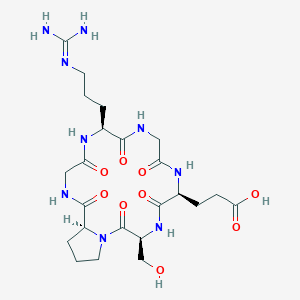
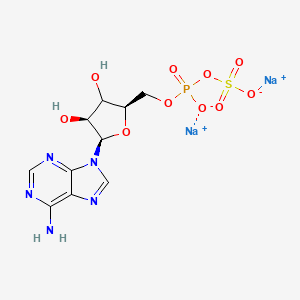
![2-amino-1-[6-[2-amino-5-(3-methylpyridin-4-yl)-1H-imidazol-4-yl]-2,3-dihydro-1,4-benzoxazin-4-yl]-2-methylpropan-1-one](/img/structure/B12385066.png)

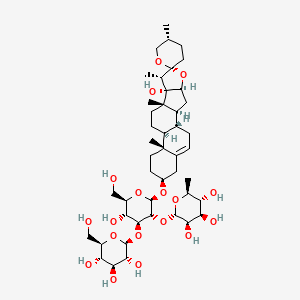
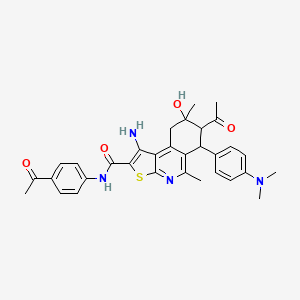
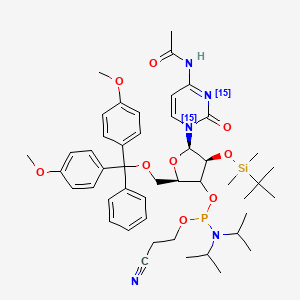
![2-Butyl-1-(oxolan-3-ylmethyl)imidazo[4,5-c]quinolin-4-amine](/img/structure/B12385089.png)
